molecular formula C34H38NO2PS B12503717 N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide

N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12503717
M. Wt: 555.7 g/mol
InChI Key: XEDQKICLGCSFKO-UHFFFAOYSA-N
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Description

N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand compound. It is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. The compound has a molecular formula of C33H36NO2PS and a molecular weight of 541.68 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow processes and the use of automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction reactions can yield the corresponding reduced forms of the compound .

Scientific Research Applications

N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation of chiral products. The molecular targets include various transition metals, and the pathways involved are those of catalytic asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, where the control of stereochemistry is crucial .

Properties

Molecular Formula

C34H38NO2PS

Molecular Weight

555.7 g/mol

IUPAC Name

N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H38NO2PS/c1-24(35(7)39(36)33(2,3)4)27-20-14-21-28-31(27)37-32-29(34(28,5)6)22-15-23-30(32)38(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h8-24H,1-7H3

InChI Key

XEDQKICLGCSFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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